N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring and a diazinopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the construction of the diazinopyrimidine core. The final step involves the coupling of these two moieties through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, N-(1,3-BENZOTHIAZOL-2-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
Uniqueness
This compound is unique due to its combination of a benzothiazole ring and a diazinopyrimidine moiety, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable subject of study.
Properties
Molecular Formula |
C23H18N6O3S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H18N6O3S2/c1-28-19-17(21(31)29(2)23(28)32)20(27-18(26-19)13-8-4-3-5-9-13)33-12-16(30)25-22-24-14-10-6-7-11-15(14)34-22/h3-11H,12H2,1-2H3,(H,24,25,30) |
InChI Key |
IEVZVEKHJBLKJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4)C(=O)N(C1=O)C |
Origin of Product |
United States |
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